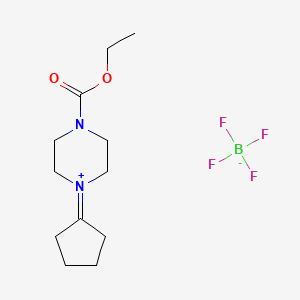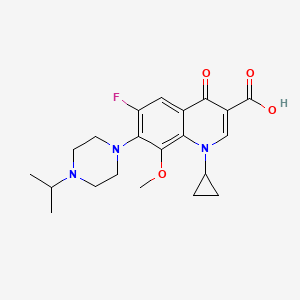
Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester is a complex organic compound with a unique structure that combines benzoic acid with phosphinothioyl and amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester typically involves multiple steps. One common method includes the reaction of benzoic acid derivatives with phosphinothioyl chloride in the presence of a base, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process might include continuous flow techniques to enhance efficiency and yield. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphinothioyl groups into molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The phosphinothioyl group can form covalent bonds with active sites, altering the function of the target molecule. This interaction can modulate biochemical pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: Compounds like benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester share structural similarities but differ in functional groups.
Phosphinothioyl compounds: Other compounds containing the phosphinothioyl group can be compared based on their reactivity and applications.
Uniqueness
Benzoic acid, 2-((amino(1-methylethoxy)phosphinothioyl)oxy)-, 1-methylethyl ester is unique due to the combination of benzoic acid with phosphinothioyl and amino groups, providing distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
97586-76-0 |
|---|---|
Formule moléculaire |
C13H20NO4PS |
Poids moléculaire |
317.34 g/mol |
Nom IUPAC |
propan-2-yl 2-[amino(propan-2-yloxy)phosphinothioyl]oxybenzoate |
InChI |
InChI=1S/C13H20NO4PS/c1-9(2)16-13(15)11-7-5-6-8-12(11)18-19(14,20)17-10(3)4/h5-10H,1-4H3,(H2,14,20) |
Clé InChI |
XCMCLKFNNWNPCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CC=CC=C1OP(=S)(N)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)

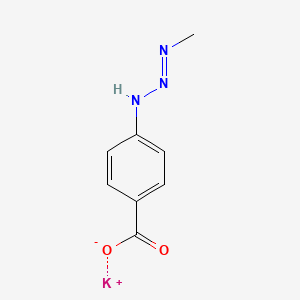
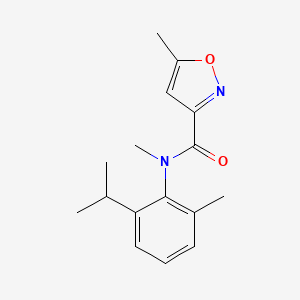
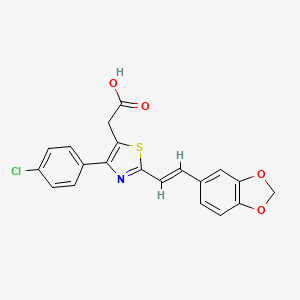
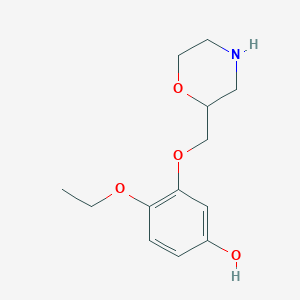
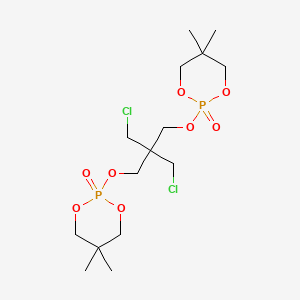
![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)
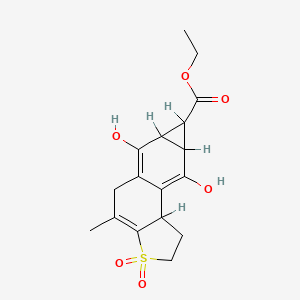
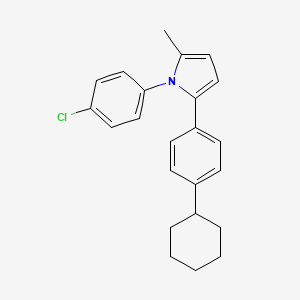
![methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate](/img/structure/B12724950.png)
